molecular formula C10H14N2O B1638379 4-(Pyridin-4-yl)piperidin-4-ol CAS No. 233261-75-1

4-(Pyridin-4-yl)piperidin-4-ol

Cat. No. B1638379
CAS RN: 233261-75-1
M. Wt: 178.23 g/mol
InChI Key: BMUVABKFVGHPFS-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)piperidin-4-ol (4PP) is a heterocyclic, nitrogen-containing compound with a piperidine ring. It is a colorless, odorless, and slightly hygroscopic solid. 4PP is a derivative of piperidine, which is a cyclic amine and an important building block in the synthesis of various pharmaceuticals and other heterocyclic compounds. 4PP has been studied extensively for its potential applications in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

Metal Complexes with Structural Diversity

  • The sulfur-bridged bis-pyridine ligand, similar to pyridin-4-yl derivatives, shows significant structural diversity and guest inclusion properties in metal complexes. These properties are crucial for developing macrocycles, zigzags, helices, and repeated rhomboids with potential applications in catalysis and molecular recognition (R. Horikoshi & T. Mochida, 2006).

Synthesis of Medicinally Relevant Scaffolds

  • Pyranopyrimidine scaffolds, relevant to pyridine derivatives, are extensively used in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. These scaffolds are key precursors for developing compounds with a wide range of applicability, highlighting the importance of pyridine and piperidine derivatives in drug synthesis (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).

Kinase Inhibitors for Therapeutic Applications

  • Pyrazolo[3,4-b]pyridine, a derivative relevant to the pyridin-4-yl group, has been used as a key element in the design of kinase inhibitors, showing versatility due to its ability to interact with kinases via multiple binding modes. This scaffold's utility in kinase inhibition underscores the therapeutic potential of related compounds (Steve Wenglowsky, 2013).

Medicinal Importance of Pyridine Derivatives

  • Pyridine derivatives, including "4-(Pyridin-4-yl)piperidin-4-ol," have been reported for a variety of biological activities, with numerous compounds in clinical uses. Their increasing importance for modern medicinal applications demonstrates the significant role these compounds play in the development of new therapies (A. A. Altaf et al., 2015).

Chemosensing Applications

  • Pyridine derivatives are also significant in chemosensing applications due to their high affinity for various ions and neutral species. This illustrates the versatility of pyridin-4-yl derivatives beyond pharmaceuticals, extending to analytical chemistry for detecting various species (Gasem Mohammad Abu-Taweel et al., 2022).

properties

IUPAC Name

4-pyridin-4-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10(3-7-12-8-4-10)9-1-5-11-6-2-9/h1-2,5-6,12-13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUVABKFVGHPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307297
Record name 4-(4-Pyridinyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

233261-75-1
Record name 4-(4-Pyridinyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=233261-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Pyridinyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 233261-75-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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